molecular formula C12H23NO2 B14655634 2,2,6,6-Tetramethyl-1-[(oxiran-2-yl)methyl]piperidin-4-ol CAS No. 52722-87-9

2,2,6,6-Tetramethyl-1-[(oxiran-2-yl)methyl]piperidin-4-ol

Cat. No.: B14655634
CAS No.: 52722-87-9
M. Wt: 213.32 g/mol
InChI Key: GOWWQRAEWBATLK-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethyl-1-[(oxiran-2-yl)methyl]piperidin-4-ol is an organic compound belonging to the class of piperidines It is characterized by the presence of a piperidine ring substituted with four methyl groups and an oxirane (epoxide) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-Tetramethyl-1-[(oxiran-2-yl)methyl]piperidin-4-ol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetramethyl-1-[(oxiran-2-yl)methyl]piperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Oxone, m-CPBA

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophiles: Ammonia, amines, thiols

Major Products

    Hydroxylamines: Formed through oxidation reactions

    Diols: Formed through reduction of the oxirane group

    Substituted Piperidines: Formed through nucleophilic substitution reactions

Scientific Research Applications

2,2,6,6-Tetramethyl-1-[(oxiran-2-yl)methyl]piperidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,6,6-Tetramethyl-1-[(oxiran-2-yl)methyl]piperidin-4-ol involves its interaction with molecular targets through its functional groups. The oxirane group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity underlies its potential biological and chemical effects.

Comparison with Similar Compounds

Properties

CAS No.

52722-87-9

Molecular Formula

C12H23NO2

Molecular Weight

213.32 g/mol

IUPAC Name

2,2,6,6-tetramethyl-1-(oxiran-2-ylmethyl)piperidin-4-ol

InChI

InChI=1S/C12H23NO2/c1-11(2)5-9(14)6-12(3,4)13(11)7-10-8-15-10/h9-10,14H,5-8H2,1-4H3

InChI Key

GOWWQRAEWBATLK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1CC2CO2)(C)C)O)C

Origin of Product

United States

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